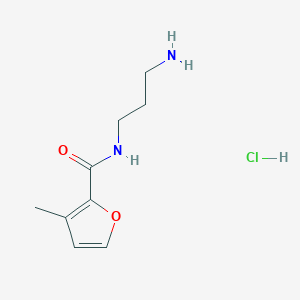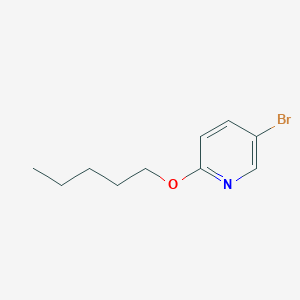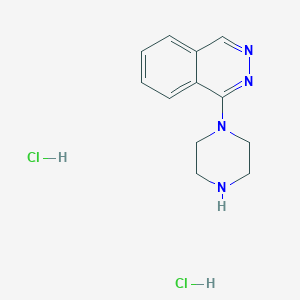
1-(Piperazin-1-yl)phthalazine dihydrochloride
Overview
Description
1-(Piperazin-1-yl)phthalazine dihydrochloride is a chemical compound with the CAS Number: 1333898-02-4 . It has a molecular weight of 287.19 .
Physical and Chemical Properties The compound is a powder that is stored at room temperature . Its IUPAC name is 1-(1-piperazinyl)phthalazine dihydrochloride .
Scientific Research Applications
1. Synthesis and Pharmacological Properties
- Piperazine derivatives, including 1-(Piperazin-1-yl)phthalazine dihydrochloride, are synthesized and evaluated for their pharmacological properties, such as antipsychotic, antidepressant, and anxiolytic effects. They are studied for their interaction with various receptors like dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2, indicating their potential use in treating conditions like schizophrenia and anxiety disorders. For instance, cyclic benzamides with a piperazine moiety have shown potential as atypical antipsychotic agents with low side effect profiles (Norman et al., 1994), (Norman et al., 1996), (Perrone et al., 1994).
2. Antimicrobial and Antiviral Activity
- Piperazine derivatives exhibit antimicrobial and antiviral activities. For example, piperazine-based phthalimide derivatives have been synthesized and shown to possess promising antibacterial activity against superbugs like methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of these compounds in developing new antimicrobial drugs (Prasad et al., 2023).
3. Antitumor and Antiproliferative Activity
- Certain piperazine derivatives have been synthesized and evaluated for their antitumor and antiproliferative activities, particularly against cancer cell lines such as breast cancer cells. This indicates their potential role in cancer treatment and the development of new anticancer drugs (Abouzid et al., 2012), (Yurttaş et al., 2014).
4. Luminescent Properties and Electron Transfer
- Piperazine substituted naphthalimide compounds have been studied for their luminescent properties and potential in photo-induced electron transfer processes. This suggests applications in areas like photodynamic therapy and the development of optical materials (Gan et al., 2003).
5. Efficient Synthesis of Derivatives
- Researchers have developed efficient and practical synthesis methods for piperazine derivatives, including 1-(Piperazin-1-yl)phthalazine dihydrochloride. These methods aim to optimize yields, reduce toxicity of starting materials, and improve the overall efficiency of the synthesis process, which is crucial for drug development and industrial applications (Magano et al., 2008), (Shirini et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-piperazin-1-ylphthalazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPGEPPKCBVMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=CC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)phthalazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



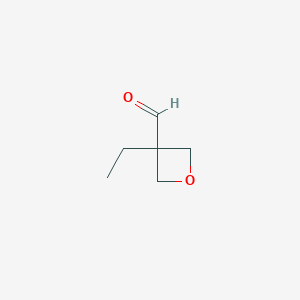

![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
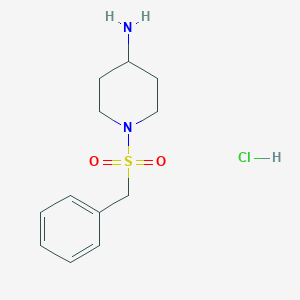
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
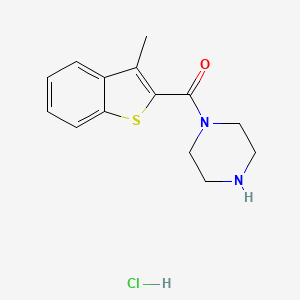
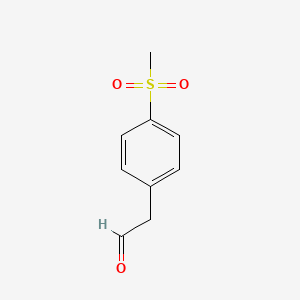

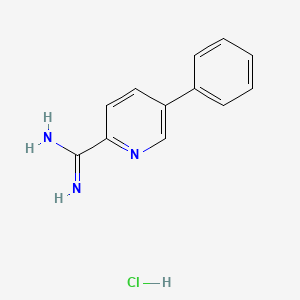

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
